molecular formula C8H5F3O4 B13010719 Methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

Methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

Cat. No.: B13010719
M. Wt: 222.12 g/mol
InChI Key: NCVNOTVONNLGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom. The presence of a trifluoromethyl group and a carboxylate ester makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate typically involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide (NaOEt). This reaction leads to the formation of the desired pyran derivative . The reaction conditions usually require a dry solvent medium, such as tetrahydrofuran (THF) or toluene, and are conducted at temperatures ranging from 5°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carboxylate ester can undergo hydrolysis to release active metabolites that exert their effects on target enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the carboxylate ester provides a site for further chemical modifications.

Properties

IUPAC Name

methyl 4-oxo-6-(trifluoromethyl)pyran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O4/c1-14-7(13)5-2-4(12)3-6(15-5)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVNOTVONNLGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C=C(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.